molecular formula C27H24N4O4S B2495661 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 1324291-84-0

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Cat. No. B2495661
CAS RN: 1324291-84-0
M. Wt: 500.57
InChI Key: BLQITPCHQAQTJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives or methyl 2-aminobenzoate with acetic anhydride in acetic acid as the solvent under reflux conditions. This approach has been developed for a series of 4(3H)- and 4,4′(3H,3H′)-quinazolinone derivatives and 2-(5-alkyl-1,2,4-oxadiazol-3-yl)quinazolin-4(3H)-one, yielding good results (Moghimi et al., 2013).

Molecular Structure Analysis

The molecular structure and vibrational spectra of quinazolinone derivatives have been characterized using techniques such as FTIR and NMR spectroscopy. DFT/B3LYP and HF methods have been employed to study the thione-thiol tautomeric equilibria, showing the predominance of the thione form in these compounds. These analyses provide insights into the stability and electronic structure of the molecule, which are crucial for understanding its chemical behavior (Soliman et al., 2015).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including cyclization and alkylation, to produce a wide range of functionalized molecules. These reactions are pivotal for modifying the biological activity and chemical properties of the compounds. The synthesis and functionalization of these derivatives are geared towards exploring their utility in different chemical and biological contexts (Saleh et al., 2004).

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, including compounds related to the specified chemical structure, have been extensively studied for their anticancer properties. These compounds have shown promising results in inhibiting the growth of various cancer cell lines. For example, a study on quinazoline derivatives containing the 1,3,4-oxadiazole scaffold demonstrated significant inhibitory activities against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines, indicating potential as anticancer agents (Qiao et al., 2015). Similarly, other studies have synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones, showing broad-spectrum antitumor activity with significant potency compared to the control drug 5-FU, highlighting their potential in cancer treatment (Al-Suwaidan et al., 2016).

Antimicrobial Applications

The research also extends to the antimicrobial potential of quinazoline derivatives. Various synthesized compounds have displayed effective antimicrobial properties against a range of pathogens. For instance, N-Mannich bases of 1,3,4-oxadiazole derivatives have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against several cancer cell lines, suggesting their dual utility in treating infections and cancer (Al-Wahaibi et al., 2021). Another study synthesized quinoline derivatives containing an azole nucleus, which exhibited good to moderate activity against various microorganisms, further indicating the versatility of quinazoline-based compounds in antimicrobial applications (Özyanik et al., 2012).

Antioxidant Activities

Research into quinazolinone derivatives has also uncovered their potential antioxidant activities. For example, compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated significant scavenging capacity against DPPH and Nitric oxide (NO), offering insights into their potential therapeutic applications beyond antimicrobial and anticancer effects (Al-azawi, 2016).

properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-17-8-10-18(11-9-17)15-31-26(32)20-6-4-5-7-22(20)28-27(31)36-16-24-29-25(30-35-24)21-13-12-19(33-2)14-23(21)34-3/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQITPCHQAQTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

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